![molecular formula C25H17Br2N3S B4624756 2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
Overview
Description
The compound of interest is a multifaceted molecule that falls under the category of bis-pyrazolyl-thiazoles, known for their significant biological activities. Its structural complexity, incorporating both pyrazolyl and thiazole units, suggests potential for diverse chemical reactions and biological properties.
Synthesis Analysis
The synthesis of bis-pyrazolyl-thiazoles, closely related to the compound , typically involves the reaction of bis(3-thiophen-2-yl-4,5-dihydro-1H-pyrazole-1-carbothioamide) with hydrazonoyl halides or ethyl chloroacetate, leading to various derivatives with potent anti-tumor activities (Gomha, Edrees, & Altalbawy, 2016). These synthetic routes are crucial for developing compounds with desired biological activities.
Scientific Research Applications
Anti-Tumor Agents
Research has shown that derivatives of the pyrazolyl-thiazole class, incorporating thiophene moieties, exhibit potent anti-tumor activities. Specifically, certain synthesized compounds were evaluated against hepatocellular carcinoma (HepG2) cell lines, revealing promising IC50 values, indicative of their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial Agents
A variety of pyrazolyltriazole and dihydropyrazolylthiazole derivatives have been synthesized and shown to exhibit good antimicrobial activities against tested microorganisms. This suggests their potential use in combating microbial infections (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Catalytic Applications
Pyrazole-containing compounds have been employed as ligands in metal complexes used as pre-catalysts in cross-coupling reactions. These complexes, when fine-tuned with various substituents, have shown effectiveness in Suzuki–Miyaura cross-coupling reactions, highlighting their potential in catalytic applications (Ocansey, Darkwa, & Makhubela, 2018).
Photovoltaic Applications
Conjugated main-chain polymers containing pyrazole derivatives have been synthesized and investigated for their application in photovoltaic devices. These studies focus on their thermal, optical, electrochemical, charge transport, and photovoltaic properties, suggesting their utility in enhancing solar cell performance (Lee et al., 2010).
Antiproliferative Agents
Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The results suggest the potential of these compounds as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2016).
properties
IUPAC Name |
2-[3,5-bis(4-bromophenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br2N3S/c1-16-24(19-5-3-2-4-6-19)28-25(31-16)30-23(18-9-13-21(27)14-10-18)15-22(29-30)17-7-11-20(26)12-8-17/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKOAFGIGULROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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